Tert-butyl 4-formyl-3,3-dimethylpyrrolidine-1-carboxylate
Description
Tert-butyl 4-formyl-3,3-dimethylpyrrolidine-1-carboxylate is a pyrrolidine-based compound featuring a tert-butyl carbamate (Boc) protecting group, a formyl (-CHO) substituent at position 4, and two methyl groups at position 3. This structure combines a reactive aldehyde moiety with a sterically hindered carbamate, making it valuable in organic synthesis, particularly for constructing nitrogen-containing heterocycles or as an intermediate in pharmaceutical development.
Properties
IUPAC Name |
tert-butyl 4-formyl-3,3-dimethylpyrrolidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO3/c1-11(2,3)16-10(15)13-6-9(7-14)12(4,5)8-13/h7,9H,6,8H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJCUTGXTLPEJDI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(CC1C=O)C(=O)OC(C)(C)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-formyl-3,3-dimethylpyrrolidine-1-carboxylate typically involves the reaction of tert-butyl 3,3-dimethylpyrrolidine-1-carboxylate with a formylating agent. One common method is the Vilsmeier-Haack reaction, where the formyl group is introduced using a combination of dimethylformamide (DMF) and phosphorus oxychloride (POCl3). The reaction is carried out under controlled conditions to ensure the selective formylation of the pyrrolidine ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The compound is then purified using techniques such as distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-formyl-3,3-dimethylpyrrolidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, where the formyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products Formed
Oxidation: Tert-butyl 3,3-dimethylpyrrolidine-1-carboxylate-4-carboxylic acid.
Reduction: Tert-butyl 4-hydroxymethyl-3,3-dimethylpyrrolidine-1-carboxylate.
Substitution: Products depend on the nucleophile used.
Scientific Research Applications
Tert-butyl 4-formyl-3,3-dimethylpyrrolidine-1-carboxylate is used in various scientific research applications, including:
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly in the synthesis of drug candidates.
Biological Studies: It is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industrial Applications: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 4-formyl-3,3-dimethylpyrrolidine-1-carboxylate involves its reactivity with various chemical reagents. The formyl group is a key functional group that participates in nucleophilic addition and substitution reactions. The compound can act as an electrophile, reacting with nucleophiles to form new chemical bonds. The molecular targets and pathways involved depend on the specific reactions and applications.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs of Pyrrolidine Derivatives
2.1.1. tert-Butyl 4-amino-3,3-dimethylpyrrolidine-1-carboxylate
- Molecular Formula : C₁₁H₂₂N₂O₂
- Molecular Weight : 214.31 g/mol
- Key Features: Replaces the formyl group with an amino (-NH₂) group.
- Properties: Boiling Point: 274.5 ± 33.0 °C (predicted) pKa: 9.59 ± 0.40 (predicted) Applications: Used as a chiral building block for drug candidates, leveraging the amino group for nucleophilic reactions .
2.1.2. tert-Butyl 3-formylpyrrolidine-1-carboxylate
- Molecular Formula: C₁₀H₁₇NO₃ (inferred from analogs)
- Molecular Weight : ~199.25 g/mol
- Key Features : Formyl group at position 3 instead of 4.
- Comparison :
2.1.3. tert-Butyl 4-hydroxy-3,3-dimethylpyrrolidine-1-carboxylate
- Molecular Formula: C₁₁H₂₁NO₃ (inferred)
- Molecular Weight : 215.29 g/mol
- Key Features : Hydroxyl (-OH) replaces the formyl group.
- Comparison: Increased polarity due to -OH enhances solubility in polar solvents (e.g., water or methanol). The hydroxyl group enables etherification or esterification, unlike the formyl’s aldehyde reactivity .
Piperidine and Heterocyclic Analogs
2.2.1. tert-Butyl 4-formylpiperidine-1-carboxylate
- Molecular Formula: C₁₁H₁₉NO₃
- Molecular Weight : 213.28 g/mol
- Key Features : Six-membered piperidine ring instead of pyrrolidine.
- Piperidine’s larger ring size may influence binding affinity in medicinal chemistry applications .
2.2.2. tert-Butyl 3-(3,5-difluoro-4-formylphenoxy)pyrrolidine-1-carboxylate
- Molecular Formula: C₁₆H₁₉F₂NO₄
- Molecular Weight : 327.32 g/mol
- Key Features: Formyl group attached via a fluorinated phenoxy linker.
- Comparison: The electron-withdrawing fluorine atoms enhance the electrophilicity of the aldehyde. Phenoxy substitution expands conjugation, useful in materials science or fluorescent probes .
Functional Group Variations
2.3.1. tert-Butyl 3-methyl-2-(indole-carboxamido)pyrrolidine-1-carboxylate
- Molecular Formula : C₂₄H₃₂N₄O₃ (inferred from )
- Key Features : Indole-carboxamido substituent introduces aromaticity.
- Comparison :
Data Tables
Table 1: Structural and Physical Properties of Key Analogs
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Boiling Point (°C) | pKa |
|---|---|---|---|---|---|
| tert-Butyl 4-amino-3,3-dimethylpyrrolidine-1-carboxylate | C₁₁H₂₂N₂O₂ | 214.31 | -NH₂ at C4 | 274.5 ± 33.0 | 9.59 ± 0.40 |
| tert-Butyl 3-formylpyrrolidine-1-carboxylate | C₁₀H₁₇NO₃ | ~199.25 | -CHO at C3 | N/A | N/A |
| tert-Butyl 4-formylpiperidine-1-carboxylate | C₁₁H₁₉NO₃ | 213.28 | -CHO at C4 (piperidine) | N/A | N/A |
| tert-Butyl 3-(3,5-difluoro-4-formylphenoxy)pyrrolidine-1-carboxylate | C₁₆H₁₉F₂NO₄ | 327.32 | -CHO-phenoxy at C3 | N/A | N/A |
Biological Activity
Tert-butyl 4-formyl-3,3-dimethylpyrrolidine-1-carboxylate is an organic compound that belongs to the pyrrolidine class. Its unique structure allows it to participate in various chemical reactions, making it a valuable compound in scientific research, particularly in organic synthesis and medicinal chemistry. This article explores its biological activity, including mechanisms of action, applications in research, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 213.27 g/mol. The compound features a tert-butyl ester group and a formyl group attached to the pyrrolidine ring, which are crucial for its reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 213.27 g/mol |
| Hydrogen Bond Donor Count | 0 |
| Hydrogen Bond Acceptor Count | 3 |
| Rotatable Bond Count | 2 |
The biological activity of this compound primarily arises from the reactivity of its formyl group. This group can undergo various transformations such as:
- Oxidation : The formyl group can be oxidized to a carboxylic acid using agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
- Reduction : It can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride (NaBH4).
- Substitution Reactions : The compound can participate in nucleophilic substitution reactions where the formyl group is replaced by other functional groups.
These reactions allow the compound to interact with various biological targets, potentially affecting enzyme activity and cellular processes.
Applications in Scientific Research
This compound has several applications in scientific research:
- Organic Synthesis : It serves as an intermediate in synthesizing complex organic molecules.
- Medicinal Chemistry : The compound is utilized in developing pharmaceuticals, especially as a precursor for drug candidates.
- Biological Studies : It is employed in enzyme mechanism studies and as a probe in biochemical assays.
- Industrial Applications : The compound is used in producing specialty chemicals and materials.
Case Studies and Research Findings
Recent studies have highlighted the potential therapeutic applications of compounds related to this compound:
- Pharmacological Screening : In a study investigating compounds similar to this pyrrolidine derivative, researchers found that certain derivatives exhibited significant inhibitory effects on specific enzymes involved in metabolic pathways relevant to cancer progression .
- Biochemical Assays : The compound has been used as a probe to study enzyme kinetics and mechanisms, providing insights into its role as an electrophile that can modify protein function through covalent bonding .
Q & A
Q. What are the optimal synthetic routes for tert-butyl 4-formyl-3,3-dimethylpyrrolidine-1-carboxylate, and how can its structure be confirmed?
- Methodological Answer : Synthesis typically involves multi-step reactions, including protection/deprotection strategies. For example, the pyrrolidine core can be functionalized via formylation using reagents like DMF/POCl₃ under anhydrous conditions. After reaction completion, purification via column chromatography (silica gel, hexane/EtOAc gradients) is recommended. Structural confirmation employs -NMR (to identify formyl proton at ~9.8 ppm), -NMR (carbonyl resonance at ~200 ppm), and HRMS for molecular ion verification. Rotameric mixtures, if present, may require -NMR (if phosphorylated intermediates are involved) or variable-temperature NMR to resolve splitting patterns .
Q. How can common impurities during synthesis be identified and mitigated?
- Methodological Answer : By-products often arise from incomplete formylation or tert-butyl group cleavage. Analytical TLC (using UV-active stains) and HPLC (C18 column, acetonitrile/water gradient) help monitor reaction progress. Impurities like deprotected intermediates (e.g., free pyrrolidine) can be removed via acid-base extraction (e.g., washing with dilute HCl) or recrystallization in nonpolar solvents. LC-MS is critical for identifying low-abundance impurities .
Q. What storage conditions prevent degradation of this compound?
- Methodological Answer : Store under inert atmosphere (argon or nitrogen) at –20°C in amber vials to prevent oxidation of the formyl group. Solvent-free solids are more stable; if dissolved, use anhydrous DCM or THF. Regular NMR checks (monitoring formyl proton integrity) are advised for long-term storage .
Advanced Research Questions
Q. How can discrepancies between experimental and theoretical NMR data be resolved?
- Methodological Answer : Discrepancies may stem from dynamic effects (e.g., hindered rotation of the tert-butyl group). Use 2D NMR techniques (HSQC, COSY) to assign signals unambiguously. For diastereotopic protons, NOESY can clarify spatial relationships. Computational NMR prediction tools (e.g., DFT with B3LYP/6-31G*) provide theoretical shifts for comparison, aiding in conformational analysis .
Q. What strategies enable regioselective functionalization of the pyrrolidine ring without tert-butyl cleavage?
- Methodological Answer : The tert-butyl carbamate acts as a directing/protecting group. Use mild Lewis acids (e.g., ZnCl₂) for electrophilic substitutions at the 4-position. For C–H activation, Pd-catalyzed couplings (e.g., Suzuki-Miyaura) require careful optimization to avoid Boc deprotection—low temperatures (0–25°C) and short reaction times are critical. Monitor via -NMR for tert-butyl singlet integrity at ~1.4 ppm .
Q. How is stereochemical control achieved during synthesis of chiral derivatives?
- Methodological Answer : Chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., Jacobsen’s catalysts) can induce stereoselectivity. For diastereomeric mixtures, chiral HPLC (e.g., Chiralpak IA column) or enzymatic resolution (lipases in organic solvents) separates enantiomers. X-ray crystallography (using SHELXL for refinement) definitively assigns absolute configuration .
Q. What computational methods predict reactivity and optimize reaction pathways?
- Methodological Answer : Retrosynthesis tools (e.g., AiZynthFinder) leverage reaction databases to propose routes. Transition state modeling (Gaussian 09 with M06-2X/cc-pVTZ) identifies energy barriers for key steps like formylation. Machine learning platforms (e.g., IBM RXN) prioritize high-yield conditions by training on literature data .
Data Contradiction Analysis
Q. How to address conflicting reports on the compound’s stability under basic conditions?
- Methodological Answer : Contradictions may arise from solvent or temperature differences. Systematically test stability in aqueous/base (e.g., NaOH/THF) vs. anhydrous/base (e.g., DBU/DMF) conditions. Monitor via -NMR for tert-butyl group degradation (~1.4 ppm loss) or formyl oxidation (disappearance of ~9.8 ppm peak). Kinetic studies (Arrhenius plots) quantify degradation rates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
